2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride
Description
Chemical Structure and Properties: The compound 2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium; chloride (CAS: 64057-92-7) is a carbazole derivative with a 3-amino substituent on the carbazole core. At position 9, the molecule is esterified with a 2-(diethylamino)ethyl group, forming a hydrochloride salt. Its molecular formula is C₁₉H₂₃N₃O₂·ClH, and its molecular weight is 337.6752 g/mol .
Properties
CAS No. |
64057-92-7 |
|---|---|
Molecular Formula |
C19H24ClN3O2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-3-21(4-2)11-12-24-19(23)22-17-8-6-5-7-15(17)16-13-14(20)9-10-18(16)22;/h5-10,13H,3-4,11-12,20H2,1-2H3;1H |
InChI Key |
LZSHSTGCCZALGE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)N1C2=C(C=C(C=C2)N)C3=CC=CC=C31.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride typically involves a multi-step process. One common method includes the reaction of 3-aminocarbazole with ethyl chloroformate to form an intermediate, which is then reacted with diethylamine to yield the final product. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane.
Chemical Reactions Analysis
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of oxidized carbazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbazole ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new functional groups.
Scientific Research Applications
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the compound can modulate the activity of certain enzymes, influencing metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Carbazole derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally analogous carbazoles:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights :
Substituent Effects: Amino vs. Ester vs. Amide/Alkyl: The 9-position diethylazanium ethyl ester in the target compound confers ionic solubility, unlike lipophilic acetyl () or neutral amide groups ().
Molecular Weight and Solubility :
- The target compound has the highest molecular weight (337.68 g/mol) due to the diethylazanium and ester groups, contributing to its enhanced aqueous solubility compared to smaller analogues like 9-acetyl-3-chloro-9H-carbazole (243.69 g/mol) .
Biological Activity: While direct data for the target compound is unavailable, structurally related carbazoles with amide or methoxy groups () exhibit antibacterial/antifungal properties. The amino and ammonium groups in the target compound may enhance bioavailability for similar applications.
Stability :
- The hydrochloride salt form of the target compound improves stability in aqueous media compared to neutral derivatives like 9-acetyl-3-chloro-9H-carbazole, which may hydrolyze under basic conditions .
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